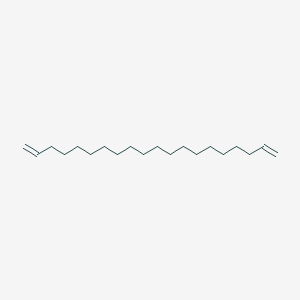

1,19-Eicosadiene

Description

Properties

IUPAC Name |

icosa-1,19-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJFCAXSGQLCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333872 | |

| Record name | 1,19-Eicosadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14811-95-1 | |

| Record name | 1,19-Eicosadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,19-Eicosadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,19-EICOSADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MZ9N8W9QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,19-Eicosadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,19-eicosadiene, a long-chain diene with applications in various fields of chemical research and materials science. The document details a robust synthetic methodology, presents key quantitative data in a structured format, and includes a visualization of the reaction pathway.

Introduction

1,19-Eicosadiene is a C20 linear diene with terminal double bonds, making it a valuable bifunctional molecule for polymerization, cross-linking, and the synthesis of complex long-chain compounds. Its synthesis can be approached through several methods, including Kolbe electrolysis, Grignard coupling reactions, and acyclic diene metathesis (ADMET). This guide focuses on the Acyclic Diene Metathesis (ADMET) of 1-decene, a modern and efficient method that offers high selectivity and functional group tolerance.

Synthetic Methodology: Acyclic Diene Metathesis (ADMET)

The self-metathesis of terminal olefins, such as 1-decene, provides a direct and atom-economical route to the synthesis of symmetrical long-chain dienes like 1,19-eicosadiene. This reaction is catalyzed by ruthenium-based complexes, commonly known as Grubbs catalysts. The reaction proceeds through the formation of a metal-carbene intermediate, which then undergoes a series of [2+2] cycloadditions and cycloreversions, leading to the formation of the desired dimer and the release of ethylene gas. The removal of ethylene is crucial as it drives the reaction equilibrium towards the product.

Reaction Pathway

The synthesis of 1,19-eicosadiene via the self-metathesis of 1-decene can be visualized as follows:

Caption: Synthesis of 1,19-Eicosadiene via ADMET of 1-Decene.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 1,19-eicosadiene via acyclic diene metathesis of 1-decene.

Materials:

-

1-Decene (purified by distillation over sodium)

-

Grubbs 2nd Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

-

Anhydrous toluene

-

Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: A Schlenk flask equipped with a magnetic stir bar and a reflux condenser is dried under vacuum and backfilled with argon.

-

Charging the Flask: Anhydrous toluene and freshly distilled 1-decene are added to the flask via syringe under a positive pressure of argon.

-

Catalyst Addition: The Grubbs 2nd Generation Catalyst is added to the reaction mixture under a stream of argon. The flask is then fitted with a gas outlet adapter connected to a bubbler to monitor ethylene evolution.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 40-60 °C) and stirred vigorously. The reaction is monitored by observing the evolution of ethylene gas. To drive the reaction to completion, a slow stream of argon can be passed through the solution to facilitate the removal of ethylene.

-

Reaction Quenching and Workup: Upon completion (as determined by GC-MS analysis), the reaction is cooled to room temperature and quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 1,19-eicosadiene.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 1,19-eicosadiene via ADMET.

| Parameter | Value |

| Starting Material | 1-Decene |

| Catalyst | Grubbs 2nd Generation Catalyst |

| Catalyst Loading | 0.1 - 1.0 mol% |

| Solvent | Toluene (anhydrous) |

| Reaction Temperature | 40 - 60 °C |

| Reaction Time | 4 - 12 hours |

| Yield | 70 - 90% |

| Purity (after column) | >98% |

| Characterization Data | ¹H NMR (CDCl₃, δ): 5.81 (m, 2H), 4.95 (m, 4H), 2.04 (q, 4H), 1.27 (br s, 28H).¹³C NMR (CDCl₃, δ): 139.2, 114.1, 33.8, 29.6, 29.5, 29.1, 28.9. |

Logical Workflow for Synthesis and Analysis

The overall workflow for the synthesis and analysis of 1,19-eicosadiene is depicted below.

A Technical Guide to the Natural Sources of 1,19-Eicosadiene for Researchers and Drug Development Professionals

An in-depth exploration of the botanical and microbial origins of the long-chain diene, 1,19-Eicosadiene, this guide provides a technical overview of its natural sources, quantitative abundance, experimental protocols for its isolation and analysis, and a proposed biosynthetic pathway.

Introduction

1,19-Eicosadiene (C₂₀H₃₈) is a long-chain, non-conjugated diene that has been identified in a variety of natural sources, ranging from terrestrial plants to marine organisms and microbial cultures. Its presence in these organisms suggests potential roles in lipid metabolism and chemical signaling. For researchers in drug development and natural product chemistry, understanding the natural origins and biosynthesis of this compound is crucial for exploring its potential applications. This technical guide synthesizes the current knowledge on the natural sources of 1,19-Eicosadiene, providing quantitative data where available, detailed experimental methodologies for its study, and a visualization of its likely biosynthetic pathway.

Natural Sources and Quantitative Data

1,19-Eicosadiene has been reported in several plant species. While its presence is noted in various studies, quantitative data remains limited for many sources. The primary method for the identification and quantification of this volatile compound is Gas Chromatography-Mass Spectrometry (GC-MS).

| Natural Source | Plant Part | Percentage/Concentration | Reference |

| Cassia alata (Candle Bush) | Leaves (n-hexane extract) | 5.15% | [1] |

| Oryza sativa (Rice) | - | Data not available | [2] |

| Paronychia kapela | - | Data not available | [2] |

| Juglans regia L. (Walnut) | Husks (non-polar extracts) | Data not available |

Note: The table will be updated as more quantitative data becomes available.

Experimental Protocols

The following section outlines a detailed methodology for the extraction and analysis of 1,19-Eicosadiene from plant materials, based on established protocols for long-chain hydrocarbon analysis.

Sample Preparation and Extraction

A representative protocol for the extraction of 1,19-Eicosadiene from plant leaves, such as Cassia alata, is as follows:

-

Drying: Freshly collected plant material (e.g., leaves) is air-dried or oven-dried at a low temperature (e.g., 40-50°C) to remove moisture.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: A non-polar solvent such as n-hexane is used for the extraction. A known weight of the powdered plant material is subjected to extraction, typically using a Soxhlet apparatus or maceration with shaking for an extended period (e.g., 24-72 hours).

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The identification and quantification of 1,19-Eicosadiene in the extract are performed using GC-MS.

-

Instrumentation: A GC-MS system equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or similar) is used.

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the extract. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) at a specific rate (e.g., 5-10°C/min).

-

Injection Mode: Split or splitless injection can be used depending on the concentration of the analyte.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-500 is typical for identifying hydrocarbon fragments.

-

Ion Source Temperature: Maintained at approximately 200-230°C.

-

-

Identification: The identification of 1,19-Eicosadiene is achieved by comparing its mass spectrum and retention time with that of a known standard and by matching the fragmentation pattern with spectral libraries (e.g., NIST).

-

Quantification: The percentage of 1,19-Eicosadiene in the extract is determined by calculating the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram.

Biosynthetic Pathway

The biosynthesis of long-chain unsaturated hydrocarbons like 1,19-Eicosadiene in plants is believed to originate from fatty acid metabolism. While a specific pathway for 1,19-Eicosadiene has not been definitively elucidated, a plausible route involves the elongation of fatty acid precursors followed by modifications such as desaturation and decarboxylation.

References

In-Depth Technical Guide on the Biological Activity of 1,19-Eicosadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,19-Eicosadiene is a naturally occurring long-chain diene hydrocarbon found in various plant species. While research into its specific biological activities is not extensive, existing evidence points towards its potential as an insect kairomone and suggests possible antimicrobial properties through membrane disruption. This technical guide synthesizes the current knowledge on the biological activities of 1,19-eicosadiene, presenting available data, outlining experimental methodologies, and visualizing putative mechanisms of action. This document aims to provide a comprehensive resource for researchers and professionals in drug development and related fields, highlighting both what is known and the significant gaps in the current understanding of this compound's biological profile.

Chemical and Physical Properties

1,19-Eicosadiene is a linear hydrocarbon chain with 20 carbon atoms and two terminal double bonds. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₈ | [1][2] |

| Molecular Weight | 278.52 g/mol | [1][2] |

| CAS Number | 14811-95-1 | [1][2] |

| IUPAC Name | icosa-1,19-diene | [1] |

| Boiling Point | 348.7°C at 760 mmHg | [2] |

| Density | 0.798 g/cm³ | [2] |

| Flash Point | 145.5°C | [2] |

| Melting Point | 24.5°C | [2] |

Known Biological Activities

Kairomonal Activity in Zeugodacus cucurbitae (Melon Fly)

1,19-Eicosadiene has been identified as a kairomonal compound that attracts the melon fly, Zeugodacus cucurbitae, a significant agricultural pest. Kairomones are semiochemicals emitted by one species that mediate an interaction which is adaptively favorable to a receiving species. In this case, 1,19-eicosadiene present in host plants guides the melon fly to suitable sites for feeding and oviposition.

Quantitative Data:

| Organism | Bioassay Type | Observed Effect | Reference |

| Zeugodacus cucurbitae | Y-tube olfactometer | Attraction to host plant volatiles containing 1,19-eicosadiene | [3][4] |

Experimental Protocol: Y-Tube Olfactometer Bioassay

This bioassay is a standard method for studying insect olfactory responses to volatile compounds.

Objective: To determine the behavioral response (attraction or repulsion) of Zeugodacus cucurbitae to 1,19-eicosadiene.

Materials:

-

Y-tube olfactometer

-

Air pump and flow meters

-

Charcoal-filtered, humidified air

-

Test chambers for odor sources

-

Adult melon flies (Zeugodacus cucurbitae), separated by sex and age, and starved for a defined period before the assay.

-

Pure 1,19-eicosadiene

-

Solvent control (e.g., hexane)

Methodology:

-

A stream of purified and humidified air is passed through the two arms of the Y-tube olfactometer at a constant flow rate.

-

The test compound (1,19-eicosadiene dissolved in a solvent) is placed on a filter paper in one of the odor chambers connected to one arm of the olfactometer.

-

The solvent alone is placed in the other odor chamber as a control.

-

A single melon fly is introduced at the base of the Y-tube and is given a set amount of time to choose between the two arms.

-

A choice is recorded when the fly moves a certain distance into one of the arms and remains there for a specified duration.

-

The olfactometer is cleaned thoroughly between trials, and the position of the treatment and control arms are alternated to avoid positional bias.

-

The number of flies choosing the treatment arm versus the control arm is recorded and statistically analyzed (e.g., using a Chi-squared test).

Experimental Workflow for Y-Tube Olfactometer Bioassay

Workflow for a typical Y-tube olfactometer experiment.

Antimicrobial and Antifungal Activity (Putative)

While no studies have directly reported the antimicrobial or antifungal activity of 1,19-eicosadiene with specific MIC (Minimum Inhibitory Concentration) or IC50 (half-maximal inhibitory concentration) values, long-chain hydrocarbons are known to possess such properties. The proposed mechanism of action is the disruption of the microbial cell membrane.

General Insights from Related Compounds:

-

Long-chain fatty alcohols (C7-C10) have demonstrated antimycobacterial activity, with their efficacy attributed to damaging the cell envelope.[5]

-

The presence of a terminal double bond in some long-chain alcohols can potentiate their antimycobacterial activity, suggesting that the unsaturation in 1,19-eicosadiene could be important for any potential antimicrobial effects.[5]

-

Various fungi are capable of assimilating alkanes and alkenes as a carbon source, which might imply a degree of tolerance in some species.[6]

Quantitative Data:

No specific MIC or IC50 values for 1,19-eicosadiene have been found in the reviewed literature. The table below is therefore based on the general activity of related long-chain hydrocarbons.

| Organism Class | Activity Type | Putative Mechanism | Reference (for related compounds) |

| Bacteria | Bacteriostatic/Bactericidal | Membrane Disruption | [5][7] |

| Fungi | Fungistatic/Fungicidal | Membrane Disruption | [6][8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method to determine the minimum inhibitory concentration of a compound against a specific microorganism.

Objective: To determine the MIC of 1,19-eicosadiene against a panel of bacteria and fungi.

Materials:

-

Pure 1,19-eicosadiene

-

A suitable solvent (e.g., DMSO) and emulsifying agent if necessary, due to the hydrophobic nature of the compound.

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer or microplate reader

Methodology:

-

A serial two-fold dilution of 1,19-eicosadiene is prepared in the growth medium in the wells of a 96-well plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

Positive (microorganism in medium without the test compound) and negative (medium only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of 1,19-eicosadiene that visibly inhibits the growth of the microorganism, often confirmed by measuring the optical density at 600 nm.

Logical Flow for Antimicrobial Activity Assessment

Logical progression for investigating antimicrobial properties.

Effect on Cell Membrane Fluidity (Hypothesized)

As a long-chain hydrocarbon, it is hypothesized that 1,19-eicosadiene can intercalate into the lipid bilayer of cell membranes, thereby altering their fluidity and function. This disruption is believed to be the basis for its potential antimicrobial properties.

Quantitative Data:

No experimental data on the effect of 1,19-eicosadiene on membrane fluidity was found in the literature.

Experimental Protocol: Laurdan Generalized Polarization (GP) Assay

This fluorescence-based assay is a common method to assess changes in membrane fluidity.

Objective: To quantify the effect of 1,19-eicosadiene on the fluidity of model lipid membranes (liposomes) or live cells.

Materials:

-

Laurdan (fluorescent probe)

-

Pure 1,19-eicosadiene

-

Liposomes of a defined lipid composition (e.g., POPC) or a suspension of live cells (e.g., bacteria or yeast)

-

Fluorometer or a fluorescence plate reader capable of measuring emission at two wavelengths.

Methodology:

-

Liposomes or cells are incubated with Laurdan, which incorporates into the lipid membranes.

-

The Laurdan-labeled liposomes or cells are then treated with different concentrations of 1,19-eicosadiene.

-

The fluorescence emission intensity is measured at two wavelengths (typically ~440 nm for the gel phase and ~490 nm for the liquid-crystalline phase) with an excitation wavelength of ~350 nm.

-

The Generalized Polarization (GP) value is calculated using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

-

A decrease in the GP value indicates an increase in membrane fluidity, while an increase in GP suggests a more rigid membrane.

Signaling Pathway of Membrane Disruption

Hypothesized mechanism of 1,19-eicosadiene-induced membrane disruption.

Other Potential Biological Activities

Currently, there is no available data in the scientific literature regarding the cytotoxic, anti-inflammatory, or other pharmacological activities of 1,19-eicosadiene.

Summary and Future Directions

1,19-Eicosadiene is a long-chain hydrocarbon with documented kairomonal activity for the melon fly, Zeugodacus cucurbitae. While its chemical structure suggests potential antimicrobial and membrane-disrupting properties, these activities have not yet been experimentally quantified. The lack of specific data, such as MIC or IC50 values, represents a significant knowledge gap.

Future research should focus on:

-

Quantitative Kairomonal Studies: Determining the dose-response relationship of pure 1,19-eicosadiene on Zeugodacus cucurbitae to better understand its potency as an attractant.

-

Antimicrobial and Antifungal Screening: Performing systematic screening of 1,19-eicosadiene against a broad panel of pathogenic bacteria and fungi to determine its MIC and MBC/MFC values.

-

Mechanism of Action Studies: Utilizing biophysical techniques, such as the Laurdan GP assay, to experimentally verify and quantify the effect of 1,19-eicosadiene on membrane fluidity and integrity.

-

Cytotoxicity and Pharmacological Profiling: Evaluating the cytotoxic effects of 1,19-eicosadiene on various cancer and non-cancer cell lines to assess its potential as a therapeutic agent and to understand its safety profile.

Addressing these research questions will provide a more complete picture of the biological activity of 1,19-eicosadiene and could unlock its potential in pest management, as an antimicrobial agent, or in other biomedical applications.

References

- 1. 1,19-Eicosadiene | C20H38 | CID 519006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,19-Eicosadiene | 14811-95-1 | Benchchem [benchchem.com]

- 3. Phenological stage dependent sensory and behavioral responses of Zeugodacus cucurbitae (Coquillett) to cucurbit volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electroantennographic and Behavioral Responses of the Melon fly, Zeugodacus cucurbitae (Coquillett), to Volatile Compounds of Ridge Gourd, Luffa acutangular L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Assimilation of alkanes and alkenes by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antifungal Activities of Bis(Alkylpyridinium)Alkane Compounds against Pathogenic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Analysis of 1,19-Eicosadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,19-eicosadiene (CAS: 14811-95-1), a long-chain aliphatic diene. The document details key analytical data, experimental protocols for its characterization, and logical workflows relevant to its synthesis and identification.

Compound Properties and Spectroscopic Data

1,19-Eicosadiene is an α,ω-diene, a class of molecules valuable as building blocks in organic synthesis and materials science due to their two reactive terminal double bonds.[1] Accurate characterization using spectroscopic methods is essential for its application in research and development.

Table 1: General Properties of 1,19-Eicosadiene

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₈ | [2][3] |

| Molecular Weight | 278.52 g/mol | [1] |

| IUPAC Name | icosa-1,19-diene | [4] |

| CAS Registry Number | 14811-95-1 | [2][3] |

| Boiling Point | 348.7°C at 760 mmHg | [1] |

| Melting Point | 24.5°C | [1] |

| Density | 0.798 g/cm³ | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of 1,19-eicosadiene. The molecule's symmetry simplifies its spectra, with distinct signals arising from the terminal vinyl groups and the long methylene chain.

Table 2: ¹H NMR Spectroscopy Data for 1,19-Eicosadiene (Note: Data represents typical chemical shift ranges for the specified proton environments.)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Internal Methylene (-CH₂-)ₙ | ~ 1.2 - 1.4 | Multiplet | A large, complex signal corresponding to the 16 methylene groups in the aliphatic chain. |

| Allylic (-CH₂-CH=CH₂) | ~ 2.0 | Multiplet | Protons on the carbon adjacent to the double bonds, deshielded relative to the other methylene groups. |

| Terminal Vinyl (=CH₂) | ~ 4.9 - 5.0 | Multiplet | The two geminal protons on the terminal carbons of the double bonds. |

| Internal Vinyl (-CH=) | ~ 5.7 - 5.9 | Multiplet | The single proton on the second carbon of each double bond. |

Table 3: ¹³C NMR Spectroscopy Data for 1,19-Eicosadiene (Note: Data represents predicted chemical shift ranges based on known values for similar long-chain terminal alkenes.)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |

| Internal Methylene (-CH₂-)ₙ | 29 - 30 | The majority of the carbons in the long aliphatic chain. |

| Allylic (C3, C18) | ~ 34 | Carbons adjacent to the double bonds. |

| Terminal Vinyl (=CH₂) | ~ 114 | The terminal sp² hybridized carbons. |

| Internal Vinyl (-CH=) | ~ 139 | The internal sp² hybridized carbons. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups in the molecule. The spectrum of 1,19-eicosadiene is characterized by the presence of C=C double bonds and the C-H bonds of both sp² (alkene) and sp³ (alkane) hybridized carbons.

Table 4: FTIR Spectroscopy Data for 1,19-Eicosadiene

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Type |

| Alkene =C-H | 3100 - 3010 | Medium | Stretch |

| Alkane -C-H | 2950 - 2850 | Strong | Stretch |

| Alkene C=C | 1680 - 1620 | Medium, Variable | Stretch |

| Alkene =C-H | 1000 - 650 | Strong | Bend (Out-of-plane wag) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,19-eicosadiene results in a characteristic fragmentation pattern. The molecular ion peak is observable, and the spectrum is dominated by a series of fragment ions separated by 14 mass units, corresponding to the sequential loss of methylene (-CH₂) groups.

Table 5: Key Mass Spectrometry Data (EI-MS) for 1,19-Eicosadiene

| m/z Value | Interpretation | Relative Abundance | Reference(s) |

| 278 | Molecular Ion [M]⁺ | Low | [2] |

| 96 | C₇H₁₂⁺ fragment | 3rd Highest Peak | [4] |

| 82 | C₆H₁₀⁺ fragment | 2nd Highest Peak | [4] |

| 55 | C₄H₇⁺ fragment | Base Peak (Most Abundant) | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 1,19-eicosadiene.

Synthesis via Grignard Coupling

This protocol describes a representative synthesis of 1,19-eicosadiene by the coupling of two 10-carbon fragments, adapted from general Grignard reaction procedures. The key step is the formation of a Grignard reagent from 10-bromodec-1-ene, followed by a coupling reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10-bromodec-1-ene

-

1,2-Dibromoethane (for initiation)

-

Dilute Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere. Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Grignard Reagent Formation: Place magnesium turnings (1.1 eq.) in the flask. Add a small volume of anhydrous ether. Dissolve 10-bromodec-1-ene (1.0 eq.) in anhydrous ether and add it to the dropping funnel.

-

Initiation: Add a small portion of the 10-bromodec-1-ene solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle reflux), add a few drops of 1,2-dibromoethane to activate the magnesium.

-

Addition: Once the reaction has initiated, add the remaining 10-bromodec-1-ene solution dropwise at a rate that maintains a gentle reflux.

-

Coupling Reaction: This step is a conceptual adaptation for this specific synthesis, as a direct coupling partner like ethylene dibromide with a catalyst would be introduced here. For a standard Grignard protocol, after formation, the reagent would be reacted with an appropriate electrophile.

-

Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully add dilute HCl to quench any unreacted Grignard reagent and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 1,19-eicosadiene by vacuum distillation or column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for the identification and purity assessment of 1,19-eicosadiene in solvent extracts.

Sample Preparation:

-

Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent like hexane or dichloromethane (1 mL).

-

If analyzing from a biological matrix, perform a solvent extraction (e.g., using a Soxhlet extractor with hexane) followed by concentration of the extract.[1]

Instrumentation and Conditions:

-

GC System: Agilent GC-MS or similar.

-

Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 230°C at 10°C/min, hold for 2 minutes.

-

Ramp 2: Increase to 290°C at 20°C/min, hold for 5 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Data Analysis:

-

Identify the peak corresponding to 1,19-eicosadiene by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[2]

-

Confirm the molecular ion at m/z 278 and the characteristic fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

This protocol describes the acquisition of an IR spectrum for 1,19-eicosadiene.

Sample Preparation (Neat Film Method):

-

Since 1,19-eicosadiene is a low-melting solid/liquid at room temperature, the neat film method is ideal.

-

Place one or two drops of the pure liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top, spreading the liquid into a thin, uniform film.

Instrumentation and Conditions:

-

Spectrometer: PerkinElmer Spectrum Two or similar FTIR spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 (co-added to improve signal-to-noise ratio).

Procedure:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the prepared salt plate assembly into the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Analyze the spectrum for characteristic absorption bands as listed in Table 4.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to 1,19-eicosadiene.

Caption: Synthesis pathway for 1,19-eicosadiene via Grignard coupling.

Caption: Analytical workflow for the identification of 1,19-eicosadiene.

Caption: Logical fragmentation pathway in EI-Mass Spectrometry.

References

Chemical and Physical Properties

An In-depth Technical Guide to 1,19-Eicosadiene

CAS Number: 14811-95-1

This technical guide provides a comprehensive overview of 1,19-eicosadiene, a long-chain, unsaturated hydrocarbon. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, its chemical reactivity, and potential biological activities.

1,19-Eicosadiene is a C20 α,ω-diene, meaning it has a 20-carbon chain with double bonds at the terminal positions (1 and 19).[1] Its physical and chemical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 14811-95-1 | [1][2][3][4][5] |

| Molecular Formula | C₂₀H₃₈ | [1][2][3][4][5][6] |

| Molecular Weight | 278.52 g/mol | [1][2][3][4][5][6] |

| IUPAC Name | icosa-1,19-diene | [5] |

| Melting Point | 24.5 °C | [1][2][6] |

| Boiling Point | 348.7 °C at 760 mmHg | [1][2][6] |

| Density | 0.798 g/cm³ | [1][2][6] |

| Flash Point | 145.5 °C | [1][2][6] |

| Refractive Index | 1.452 | [2][6] |

| Vapor Pressure | 9.97E-05 mmHg at 25°C | [2][6] |

| InChI Key | AWJFCAXSGQLCKK-UHFFFAOYSA-N | [1][3][4][5] |

| Solubility | Insoluble in water; miscible with most organic solvents. | [6] |

Experimental Protocols

Synthesis of 1,19-Eicosadiene

A documented method for synthesizing 1,19-eicosadiene involves the coupling of a Grignard reagent derived from 10-bromodec-1-ene.[2]

Methodology:

-

Grignard Reagent Formation: Prepare the Grignard reagent, dec-9-enylmagnesium bromide, by reacting 10-bromodec-1-ene with magnesium turnings in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Coupling Reaction: To the freshly prepared Grignard reagent in THF at 20°C, add a silver(I) salt catalyst, such as silver(I) 4-methylbenzenesulfonate (silver tosylate), along with an initiator like ethylene dibromide.

-

Reaction Execution: Stir the reaction mixture for approximately 30 minutes at 20°C. The silver catalyst facilitates the homocoupling of two dec-9-enylmagnesium bromide molecules.

-

Workup and Purification: Quench the reaction with a dilute acid solution (e.g., 1M HCl). Extract the organic phase with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). Purify the crude product via column chromatography on silica gel to yield 1,19-eicosadiene. A reported yield for this type of reaction is as high as 99%.[2]

Caption: Synthesis workflow for 1,19-eicosadiene via Grignard coupling.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the identification and quantification of 1,19-eicosadiene, particularly in complex mixtures like plant extracts.[1]

Methodology:

-

Sample Preparation: Dissolve the sample containing 1,19-eicosadiene in a volatile organic solvent such as hexane or dichloromethane. If extracting from a biological matrix, perform a solvent extraction (e.g., using methanol or n-hexane) followed by concentration of the extract.[1]

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port, which is heated to ensure rapid volatilization.

-

Gas Chromatography Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The separation is based on the compound's boiling point and affinity for the column's stationary phase. A typical temperature program might start at 50°C, hold for 2 minutes, and then ramp up to 280°C at a rate of 10°C/min.

-

Mass Spectrometry Detection: As 1,19-eicosadiene elutes from the column, it enters the mass spectrometer. It is ionized, typically by electron ionization (EI), causing it to fragment into characteristic ions.

-

Data Analysis: The mass spectrometer records the mass-to-charge ratio (m/z) of the fragments. The resulting mass spectrum, with its unique fragmentation pattern, serves as a fingerprint for identification by comparison to spectral libraries like the NIST database.[3] The Kovats retention index for 1,19-eicosadiene on a standard non-polar phase is approximately 1985.[5]

References

- 1. 1,19-Eicosadiene | 14811-95-1 | Benchchem [benchchem.com]

- 2. 1 19-EICOSADIENE|lookchem [lookchem.com]

- 3. 1,19-Eicosadiene [webbook.nist.gov]

- 4. 1,19-Eicosadiene [webbook.nist.gov]

- 5. 1,19-Eicosadiene | C20H38 | CID 519006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 14811-95-1,1 19-EICOSADIENE | lookchem [lookchem.com]

physical properties of 1,19-Eicosadiene

An In-depth Technical Guide to the Physical Properties of 1,19-Eicosadiene

Introduction

1,19-Eicosadiene (CAS No: 14811-95-1) is a long-chain diolefin with the molecular formula C₂₀H₃₈.[1][2][3] This unsaturated hydrocarbon features two terminal double bonds, making it a valuable bifunctional molecule in organic synthesis and polymer science.[4] Its presence has been identified in various natural sources, including certain plants and microalgae, suggesting its involvement in lipid metabolic pathways.[4] This guide provides a comprehensive overview of the core physical properties of 1,19-eicosadiene, intended for researchers, scientists, and professionals in drug development and materials science.

Core Physical and Chemical Properties

The physical characteristics of 1,19-eicosadiene are foundational to its application and handling. These properties have been determined through various experimental and computational methods.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₈ | [1][2][3][5] |

| Molecular Weight | 278.52 g/mol | [1][2][4][6][7] |

| Melting Point | 24.5 °C (297.7 K) | [1][4][6] |

| Boiling Point | 348.7 °C at 760 mmHg | [1][4] |

| Density | 0.798 g/cm³ | [1][4] |

| Flash Point | 145.5 °C | [1][4] |

| Refractive Index | 1.452 | [1] |

| Vapor Pressure | 9.97E-05 mmHg at 25°C | [1] |

| Octanol/Water Partition Coefficient (LogP) | 7.600 | [1][6] |

| Water Solubility (log₁₀WS in mol/l) | -7.90 | [6][8] |

| Standard Non-polar Kovats Retention Index | 1985 | [2][9] |

General Characteristics of Alkenes

As an alkene, the physical properties of 1,19-eicosadiene are consistent with general trends observed for this class of hydrocarbons. Alkenes are typically non-polar compounds, leading to their insolubility in water and good solubility in non-polar organic solvents like benzene.[10][11][12] Their boiling and melting points generally increase with the number of carbon atoms due to stronger intermolecular London dispersion forces.[10][11][12][13] As a C₂₀ hydrocarbon, 1,19-eicosadiene is a solid at room temperature, which aligns with the trend that alkenes with more than 18 carbon atoms are solids.[10][11]

Experimental Protocols

While specific experimental procedures for 1,19-eicosadiene are not detailed in the provided search results, a general workflow for the characterization of a long-chain alkene can be described.

1. Determination of Purity and Identification via Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To separate the compound from a mixture and confirm its identity and purity.

-

Sample Preparation: A dilute solution of the 1,19-eicosadiene sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is used. A non-polar capillary column (e.g., Ultra-ALLOY-5) is typically employed for separating hydrocarbons.[9]

-

Method:

-

A small volume of the prepared sample is injected into the heated GC inlet, where it is vaporized.

-

An inert carrier gas (e.g., helium) transports the vaporized sample onto the capillary column.

-

The column temperature is gradually increased (a temperature ramp) to facilitate the separation of components based on their boiling points and interactions with the column's stationary phase.[9] For 1,19-eicosadiene, a ramp from 40°C to 320°C might be used.[9]

-

As 1,19-eicosadiene elutes from the column, it enters the mass spectrometer.

-

In the MS, the molecules are ionized (typically by electron ionization) and fragmented.

-

The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical fingerprint to confirm the structure of 1,19-eicosadiene.[4] The retention time from the GC provides a measure of its volatility and can be used to calculate its Kovats Retention Index.[2]

-

2. Determination of Melting Point:

-

Objective: To determine the temperature at which the solid 1,19-eicosadiene transitions to a liquid.

-

Instrumentation: A melting point apparatus or a Differential Scanning Calorimeter (DSC) can be used.

-

Method (using Melting Point Apparatus):

-

A small, dry sample of crystalline 1,19-eicosadiene is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The sample is heated slowly, and the temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

-

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to 1,19-eicosadiene.

Caption: Relationship between molecular structure and physical properties.

Caption: General experimental workflow for characterization.

References

- 1. 1 19-EICOSADIENE|lookchem [lookchem.com]

- 2. 1,19-Eicosadiene | C20H38 | CID 519006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,19-eicosadiene [stenutz.eu]

- 4. 1,19-Eicosadiene | 14811-95-1 | Benchchem [benchchem.com]

- 5. 1,19-Eicosadiene [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 1,19-Eicosadiene (CAS 14811-95-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1,19-Eicosadiene [webbook.nist.gov]

- 10. w3schools.blog [w3schools.blog]

- 11. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]

- 12. Physical Properties of Alkenes [saylordotorg.github.io]

- 13. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

A Technical Guide to the Molecular Weight of 1,19-Eicosadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular weight of 1,19-eicosadiene, a non-conjugated diene of interest in organic synthesis and lipid research. The document outlines the theoretical calculation of its molecular weight and describes a standard experimental protocol for its empirical determination using mass spectrometry.

Theoretical Molecular Weight

1,19-Eicosadiene is an unsaturated hydrocarbon with the chemical formula C₂₀H₃₈.[1][][3][4] Its molecular weight can be calculated by summing the atomic weights of its constituent atoms. For high-precision applications, it is crucial to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotopes).

The theoretical molecular weights are summarized in the table below.

| Parameter | Value | Source |

| Chemical Formula | C₂₀H₃₈ | PubChem[1], NIST[3][5] |

| Average Molecular Weight | 278.52 g/mol | PubChem[1], BOC Sciences[] |

| Monoisotopic Mass | 278.29735 Da | PubChem[1] |

-

Average Molecular Weight Calculation: (20 * 12.011 u) + (38 * 1.008 u) = 278.524 u

-

Monoisotopic Mass Calculation: (20 * 12.00000 u) + (38 * 1.00783 u) = 278.29754 u

Experimental Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[6][7] It is the standard method for determining the molecular weight of organic compounds like 1,19-eicosadiene. The following protocol describes a general workflow for this determination.

Objective: To determine the accurate molecular mass of a purified sample of 1,19-eicosadiene.

Materials:

-

Purified 1,19-eicosadiene sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

-

Syringe pump and sample vials

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the 1,19-eicosadiene sample (typically 1-10 µg/mL) in a suitable volatile solvent.

-

Ensure the sample is fully dissolved to prevent clogging of the injection system.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution with known m/z values across the desired mass range. This ensures high mass accuracy.

-

-

Sample Infusion:

-

Load the sample solution into a syringe and place it in a syringe pump.

-

Infuse the sample directly into the ESI source at a constant flow rate (e.g., 5-20 µL/min).

-

-

Ionization:

-

In the ESI source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase molecular ions, typically protonated molecules [M+H]⁺.

-

-

Mass Analysis:

-

The generated ions are guided into the mass analyzer.

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8]

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion peak.[7]

-

-

Data Analysis:

-

Identify the molecular ion peak in the mass spectrum. For 1,19-eicosadiene (MW = 278.52), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 279.53.

-

The high-resolution mass measurement allows for the confirmation of the elemental composition.

-

Workflow and Data Visualization

The logical workflow for the determination of the molecular weight of 1,19-eicosadiene is depicted below. This process integrates both theoretical calculations and experimental validation.

References

- 1. 1,19-Eicosadiene | C20H38 | CID 519006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,19-Eicosadiene [webbook.nist.gov]

- 4. 1 19-EICOSADIENE|lookchem [lookchem.com]

- 5. 1,19-Eicosadiene [webbook.nist.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Icosa-1,19-diene (1,19-Eicosadiene)

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This technical guide provides a comprehensive overview of icosa-1,19-diene, also known as 1,19-eicosadiene. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and detection, and explores its potential biological roles, including a proposed signaling pathway.

Introduction

Icosa-1,19-diene is a long-chain, non-conjugated diene with the IUPAC name icosa-1,19-diene [1][2]. Its structure, featuring two terminal double bonds, makes it a valuable bifunctional molecule in organic synthesis and materials science. This document outlines its key characteristics and provides detailed methodologies for its study and application in a research context.

Chemical and Physical Properties

The fundamental chemical and physical properties of icosa-1,19-diene are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | icosa-1,19-diene | [1][2] |

| CAS Number | 14811-95-1 | [1] |

| Molecular Formula | C₂₀H₃₈ | [1] |

| Molecular Weight | 278.52 g/mol | [1] |

| Boiling Point | 348.7°C at 760 mmHg | |

| Melting Point | 24.5°C | |

| Density | 0.798 g/cm³ | |

| Flash Point | 145.5°C | |

| InChI Key | AWJFCAXSGQLCKK-UHFFFAOYSA-N | [1] |

Synthesis of Icosa-1,19-diene

A common and effective method for the synthesis of icosa-1,19-diene is through the coupling of Grignard reagents. A plausible synthetic route involves the coupling of dec-9-enylmagnesium bromide.

Experimental Protocol: Synthesis via Grignard Coupling

Objective: To synthesize icosa-1,19-diene by the coupling of dec-9-enylmagnesium bromide.

Materials:

-

10-bromodec-1-ene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Silver(I) 4-methylbenzenesulfonate (Silver tosylate) - as a catalyst

-

Ethylene dibromide (for initiation, if necessary)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen or argon atmosphere.

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to the magnesium.

-

Dissolve 10-bromodec-1-ene in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 10-bromodec-1-ene solution to the magnesium. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), add a few drops of ethylene dibromide or gently warm the flask.

-

Once the reaction has initiated, add the remaining 10-bromodec-1-ene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (dec-9-enylmagnesium bromide).

-

-

Coupling Reaction:

-

In a separate flask, dissolve silver(I) 4-methylbenzenesulfonate in anhydrous THF.

-

Cool the solution of the Grignard reagent to 0°C in an ice bath.

-

Slowly add the silver tosylate solution to the Grignard reagent with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or hexane (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure icosa-1,19-diene.

-

Diagram of Synthesis Workflow:

References

An In-depth Technical Guide to the Discovery and Isolation of 1,19-Eicosadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,19-Eicosadiene is a long-chain diolefin that has been identified in various natural sources. Its unique structure, with terminal double bonds, makes it a molecule of interest for potential applications in polymer chemistry and as a building block for complex organic synthesis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 1,19-eicosadiene, including detailed experimental protocols and quantitative data.

Introduction

1,19-Eicosadiene (C₂₀H₃₈) is a linear hydrocarbon featuring two terminal double bonds.[1][2][3] It has been reported in various plant species, including Paronychia kapela and Oryza sativa (rice).[1] The presence of two reactive alkene functional groups at the termini of a long aliphatic chain makes 1,19-eicosadiene a valuable synthon for chemical synthesis, particularly in the realm of polymers and specialty chemicals. This guide aims to consolidate the available technical information on its discovery and isolation for researchers in organic chemistry, natural product chemistry, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 1,19-eicosadiene is presented in Table 1. This data is crucial for its identification, purification, and handling.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₈ | [1][2] |

| Molecular Weight | 278.52 g/mol | [2] |

| CAS Number | 14811-95-1 | [1][2] |

| IUPAC Name | icosa-1,19-diene | [1] |

| Appearance | Not specified, likely a colorless oil or low-melting solid | |

| Boiling Point | 348.7 °C at 760 mmHg (predicted) | [4] |

| Melting Point | 24.5 °C (predicted) | [4] |

| Density | 0.798 g/cm³ (predicted) | [4] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents |

Synthesis of 1,19-Eicosadiene

While 1,19-eicosadiene is found in nature, chemical synthesis provides a reliable source for larger quantities and for the preparation of analogs. Two primary synthetic strategies are the Wittig reaction and acyclic diene metathesis (ADMET).

Wittig Reaction

The Wittig reaction is a robust method for the formation of carbon-carbon double bonds.[5][6][7] A potential route to 1,19-eicosadiene involves a double Wittig reaction between a C18 dialdehyde and a methylene ylide.

Materials:

-

Octadecanedioic acid

-

Thionyl chloride

-

Lindlar's catalyst

-

Hydrogen gas

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Octadecanedial:

-

Convert octadecanedioic acid to the corresponding diacyl chloride using thionyl chloride.

-

Perform a Rosenmund reduction of the diacyl chloride using hydrogen gas and Lindlar's catalyst to obtain octadecanedial.

-

-

Preparation of the Wittig Reagent:

-

Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C and add a solution of n-BuLi in hexanes dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the methylenetriphenylphosphorane ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution to -78 °C.

-

Add a solution of octadecanedial in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 1,19-eicosadiene.

-

Acyclic Diene Metathesis (ADMET)

ADMET is a powerful polymerization technique that can also be used for the synthesis of symmetrical α,ω-dienes through the self-metathesis of a smaller α,ω-diene in the presence of a suitable catalyst, such as a Grubbs catalyst.[8][9]

Materials:

-

1,9-Decadiene

-

Grubbs' second-generation catalyst

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,9-decadiene in anhydrous toluene.

-

Add Grubbs' second-generation catalyst (typically 0.1-1 mol%).

-

-

Metathesis Reaction:

-

Heat the reaction mixture to a temperature that allows for the removal of the volatile ethylene byproduct (e.g., 50-80 °C) under a gentle stream of inert gas or under vacuum.

-

Monitor the reaction progress by GC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel using hexane as the eluent to isolate 1,19-eicosadiene.

-

Isolation from Natural Sources

1,19-Eicosadiene can be isolated from various plant materials. The general procedure involves solvent extraction followed by chromatographic purification.

General Extraction and Isolation Protocol

This protocol is a general guideline and may need to be optimized for specific plant materials.

Materials:

-

Dried and powdered plant material (e.g., rice bran)

-

Isopropanol

-

Chloroform

-

Methanol

-

Hexane

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

Lipid Extraction:

-

Quickly immerse the fresh plant tissue in hot isopropanol (75°C) to deactivate lipases.[10][11]

-

For dried material, macerate the powdered plant material in a mixture of chloroform and methanol (2:1, v/v) at room temperature.[12]

-

Filter the extract and repeat the extraction process with the plant residue to ensure complete extraction.

-

Combine the filtrates and concentrate using a rotary evaporator.

-

-

Solvent Partitioning (Optional):

-

To remove more polar compounds, the crude extract can be partitioned between hexane and a polar solvent like methanol/water. The 1,19-eicosadiene will preferentially partition into the hexane layer.

-

-

Chromatographic Purification:

-

Apply the crude lipid extract (or the hexane fraction) to a silica gel column.

-

Elute the column with a nonpolar solvent such as hexane. 1,19-Eicosadiene, being a nonpolar hydrocarbon, will elute in the early fractions.

-

Collect the fractions and monitor by thin-layer chromatography (TLC) or GC-MS.

-

Combine the fractions containing pure 1,19-eicosadiene and evaporate the solvent.

-

Analytical Characterization

The structure and purity of 1,19-eicosadiene are confirmed using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to terminal vinyl protons (multiplet, ~4.9-5.8 ppm), allylic protons (multiplet, ~2.0 ppm), and methylene protons of the long aliphatic chain (broad singlet, ~1.2-1.4 ppm). |

| ¹³C NMR | Signals for the terminal vinyl carbons (~114 and ~139 ppm) and the internal sp³ hybridized carbons of the long chain (~29-34 ppm). |

| FTIR | Characteristic peaks for C=C stretching (~1640 cm⁻¹) and =C-H stretching and bending vibrations of the terminal alkene groups. |

| GC-MS | A single peak in the gas chromatogram with a mass spectrum showing the molecular ion peak (m/z = 278) and a characteristic fragmentation pattern for a long-chain alkene. |

Potential Biological Role and Signaling Pathway

The specific biological role and signaling pathways of 1,19-eicosadiene are not well-elucidated. However, as a very-long-chain fatty acid (VLCFA)-like molecule, it may be involved in lipid metabolism.[1][4][13] VLCFAs are known to be precursors for various lipids, including sphingolipids and glycerophospholipids, and play roles in membrane structure and cell signaling.[14]

A hypothetical metabolic pathway for 1,19-eicosadiene in microorganisms could involve its conversion to a fatty acid, which then enters the β-oxidation pathway for energy production.

Caption: Hypothetical metabolic pathway of 1,19-eicosadiene.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and isolation procedures described in this guide.

Caption: Workflow for the synthesis of 1,19-eicosadiene via the Wittig reaction.

Caption: Workflow for the isolation of 1,19-eicosadiene from natural sources.

Conclusion

1,19-Eicosadiene is a naturally occurring long-chain diene with potential for various chemical applications. This guide has provided an overview of its properties, synthetic routes, and isolation from natural sources, along with adaptable experimental protocols. Further research into its biological activity and the development of more efficient and scalable synthesis and isolation methods will be crucial for unlocking its full potential.

References

- 1. The role of very long chain fatty acids in yeast physiology and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Microbial synthesis of long-chain α-alkenes from methanol by engineering Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Very long chain fatty acid - Wikipedia [en.wikipedia.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]

- 9. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]

- 10. k-state.edu [k-state.edu]

- 11. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]

- 12. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]

Thermodynamic Properties of 1,19-Eicosadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,19-Eicosadiene (C20H38, CAS No: 14811-95-1) is a long-chain alpha,omega-diene.[1][2] Its linear structure with terminal double bonds makes it a valuable bifunctional monomer in polymer chemistry, particularly in acyclic diene metathesis (ADMET) polymerization, and a useful building block in organic synthesis. Understanding the thermodynamic properties of this molecule is crucial for process design, reaction optimization, and for predicting its behavior in various chemical and biological systems. This technical guide provides a summary of the available thermodynamic data for 1,19-eicosadiene, details the computational methods used for their estimation, and describes the standard experimental protocols for their determination.

Core Thermodynamic Properties

Currently, the readily available thermodynamic data for 1,19-eicosadiene is primarily derived from computational estimation methods.[2] Experimental data for many long-chain hydrocarbons is scarce in publicly accessible literature. The following tables summarize the key thermodynamic parameters for 1,19-eicosadiene, as calculated by established structure-property relationship models.

Table 1: Key Physical and Thermodynamic Properties of 1,19-Eicosadiene

| Property | Value | Unit | Source & Method |

| Molecular Formula | C20H38 | - | [1] |

| Molecular Weight | 278.52 | g/mol | [2] |

| Normal Melting Point (Tfus) | 297.70 ± 2.00 | K | [2] (NIST Webbook) |

| Normal Boiling Point (Tboil) | 650.36 | K | [2] (Joback Method) |

| Critical Temperature (Tc) | 813.50 | K | [2] (Joback Method) |

| Critical Pressure (Pc) | 1072.17 | kPa | [2] (Joback Method) |

| Critical Volume (Vc) | 1.117 | m³/kmol | [2] (Joback Method) |

| Octanol/Water Partition Coefficient (logPoct/wat) | 7.600 | - | [2] (Crippen Method) |

| Water Solubility (log10WS) | -7.90 | mol/L | [2] (Crippen Method) |

Table 2: Enthalpy and Gibbs Free Energy of 1,19-Eicosadiene

| Property | Value | Unit | Source & Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 293.20 | kJ/mol | [2] (Joback Method) |

| Enthalpy of Formation at Standard Conditions (Gas) (ΔfH°gas) | -205.27 | kJ/mol | [2] (Joback Method) |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 45.00 | kJ/mol | [2] (Joback Method) |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 58.77 | kJ/mol | [2] (Joback Method) |

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of 1,19-Eicosadiene

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source & Method |

| 650.36 | 793.33 | [2] (Joback Method) |

| 677.55 | 813.34 | [2] (Joback Method) |

| 704.74 | 832.49 | [2] (Joback Method) |

| 731.93 | 850.82 | [2] (Joback Method) |

| 759.12 | 868.36 | [2] (Joback Method) |

| 786.31 | 885.13 | [2] (Joback Method) |

| 813.50 | 901.18 | [2] (Joback Method) |

Computational Methodologies

The thermodynamic data presented above are estimations derived from computational models that rely on the molecular structure of 1,19-eicosadiene.

-

Joback Method: This is a group contribution method used to predict various thermodynamic properties of pure components based on their molecular structure. The molecule is broken down into functional groups, and the contribution of each group to a specific property is summed up. It is a widely used estimation technique, particularly when experimental data is unavailable.

-

Crippen Method: This method, also based on group contributions, is primarily used for estimating the octanol-water partition coefficient (logP), which is a critical parameter in drug development for predicting the lipophilicity of a molecule. It can also be used to estimate water solubility.

It is important for researchers to recognize that these are predictive methods. While they provide valuable estimates, their accuracy can vary, and experimental validation is always preferred for critical applications.

Experimental Protocols for Thermodynamic Property Determination

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of 1,19-eicosadiene (typically in a liquid or solid state) is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change is recorded.

-

Calculation of ΔcH°: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is predetermined using a standard substance with a known heat of combustion, such as benzoic acid).

-

Calculation of ΔfH°: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law. The reaction for the complete combustion of 1,19-eicosadiene is: C20H38(l) + 29.5 O2(g) → 20 CO2(g) + 19 H2O(l) The enthalpy of formation is calculated as: ΔfH°(C20H38) = [20 × ΔfH°(CO2) + 19 × ΔfH°(H2O)] - ΔcH°(C20H38) where the standard enthalpies of formation for CO2 and H2O are well-known.

Enthalpy of Vaporization (ΔvapH) and Vapor Pressure

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures.

Methodology (Transpiration Method):

-

Sample Saturation: An inert gas is passed at a known flow rate through or over a sample of 1,19-eicosadiene maintained at a constant temperature. The gas becomes saturated with the vapor of the substance.

-

Condensation and Quantification: The gas stream is then passed through a cold trap where the vapor condenses. The amount of condensed substance is determined gravimetrically or by other analytical techniques.

-

Vapor Pressure Calculation: The partial pressure (vapor pressure) of the substance at that temperature can be calculated from the amount of condensed vapor and the total volume of the inert gas passed through.

-

Clausius-Clapeyron Equation: By repeating this measurement at several different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH) via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring heat flow associated with thermal transitions in a material.

Methodology:

-

Sample and Reference: A small, accurately weighed sample of 1,19-eicosadiene is placed in a sample pan, and an empty pan is used as a reference.

-

Controlled Heating Program: The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate).

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Heat Capacity (Cp): In the absence of phase transitions, the difference in heat flow is proportional to the heat capacity of the sample.

-

Enthalpy of Fusion (ΔfusH): When the sample melts (a first-order phase transition), it absorbs a significant amount of heat at a constant temperature. This appears as a peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of 1,19-eicosadiene using bomb calorimetry.

Caption: Workflow for determining the standard enthalpy of formation.

Conclusion

This technical guide has summarized the currently available, computationally derived thermodynamic properties of 1,19-eicosadiene and outlined the standard experimental protocols for their determination. For professionals in research and development, it is critical to understand the origin of such data. While computational methods provide essential estimates in the absence of experimental values, the described calorimetric and vapor pressure measurement techniques represent the gold standard for obtaining high-accuracy thermodynamic data required for rigorous process modeling, safety analysis, and fundamental chemical understanding.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 1,19-Eicosadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,19-Eicosadiene (C₂₀H₃₈, M.Wt: 278.5 g/mol ) is a long-chain, non-conjugated diene that has been identified as a natural product in various biological sources, including terrestrial plants like Paronychia kapela and Oryza sativa, as well as in marine organisms and microbial cultures.[1] Its presence in these organisms suggests potential biological activities that are of interest to researchers in fields ranging from natural product chemistry to drug development. Accurate and reliable analytical methods are crucial for the detection, identification, and quantification of 1,19-eicosadiene in complex biological matrices.

This document provides detailed application notes and experimental protocols for the analysis of 1,19-eicosadiene, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), which is the most common and effective technique for this purpose.[2]

Analytical Method Overview: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of 1,19-eicosadiene due to its high sensitivity, selectivity, and ability to separate volatile and semi-volatile compounds from complex mixtures. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

A general workflow for the analysis of 1,19-eicosadiene is presented below:

Experimental Protocols

Protocol 1: Extraction of 1,19-Eicosadiene from Plant Material

This protocol is adapted from methods for extracting hydrocarbons from plant tissues.

Materials:

-

Plant tissue (e.g., leaves, roots), dried and ground

-

n-Hexane, GC grade

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Weigh approximately 2 g of dried and ground plant material into a glass vial.

-

Add 15 mL of n-hexane to the vial.

-

Place the vial in an ultrasonic bath for 30 minutes to facilitate extraction.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant (the n-hexane extract).

-

Prepare a cleanup column by packing a glass column with 2 g of activated silica gel, topped with 2 g of anhydrous sodium sulfate.

-

Pass the n-hexane extract through the silica gel column to remove polar compounds.

-

Elute the column with additional n-hexane.

-

Concentrate the eluate using a rotary evaporator at 35°C.

-

Reconstitute the dried extract in a known volume of n-hexane (e.g., 1 mL) for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are recommended starting parameters for the GC-MS analysis of 1,19-eicosadiene. These may need to be optimized for your specific instrument and sample matrix.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5977 MS)

-

Capillary column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column

GC Parameters:

-

Injector Temperature: 250°C

-